molecular formula C14H15N3O4 B5045861 5-(Ethyliminomethyl)-6-hydroxy-1-(2-methoxyphenyl)pyrimidine-2,4-dione

5-(Ethyliminomethyl)-6-hydroxy-1-(2-methoxyphenyl)pyrimidine-2,4-dione

Cat. No.: B5045861
M. Wt: 289.29 g/mol
InChI Key: GSWXTBLXEUWMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethyliminomethyl)-6-hydroxy-1-(2-methoxyphenyl)pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethyliminomethyl)-6-hydroxy-1-(2-methoxyphenyl)pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is usually carried out under reflux conditions with a base such as sodium methoxide in butanol . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Ethyliminomethyl)-6-hydroxy-1-(2-methoxyphenyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 6 can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy group at position 2 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-keto-1-(2-methoxyphenyl)pyrimidine-2,4-dione.

    Reduction: Formation of 5-(ethylaminomethyl)-6-hydroxy-1-(2-methoxyphenyl)pyrimidine-2,4-dione.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Ethyliminomethyl)-6-hydroxy-1-(2-methoxyphenyl)pyrimidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Ethyliminomethyl)-6-hydroxy-1-(2-methoxyphenyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes such as tyrosine kinases or cyclin-dependent kinases, which play crucial roles in cell signaling and proliferation . The inhibition of these enzymes can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Ethyliminomethyl)-6-hydroxy-1-(2-methoxyphenyl)pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(ethyliminomethyl)-6-hydroxy-1-(2-methoxyphenyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-3-15-8-9-12(18)16-14(20)17(13(9)19)10-6-4-5-7-11(10)21-2/h4-8,19H,3H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWXTBLXEUWMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=CC1=C(N(C(=O)NC1=O)C2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.